molecular formula C12H22O2S B14325804 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 106919-68-0

2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14325804
CAS No.: 106919-68-0
M. Wt: 230.37 g/mol
InChI Key: IDMDNDPPSRQPRF-UHFFFAOYSA-N
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Description

2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organosulfur compound It is characterized by its unique structure, which includes a thiophene ring with two ethyl groups at the 2 and 5 positions, and a sulfone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with ethylating agents under controlled conditions. One common method involves the use of ethyl bromide in the presence of a strong base, such as sodium hydride, to introduce the ethyl groups at the 2 and 5 positions of the thiophene ring. The sulfone group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various alkyl or aryl-substituted thiophene derivatives.

Scientific Research Applications

2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, resulting in various biological effects. The ethyl groups may also influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione: Similar structure but with methyl groups instead of ethyl groups.

    2,2,5,5-Tetraethyl-2,5-dihydro-1H-pyrrole-1,1-dione: Similar structure but with a pyrrole ring instead of a thiophene ring.

    2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-pyrrol-1-yl methanesulfonothioate: Contains a methanesulfonothioate group instead of a sulfone group.

Uniqueness

2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific combination of ethyl groups and a sulfone group on a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106919-68-0

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

2,2,5,5-tetraethylthiophene 1,1-dioxide

InChI

InChI=1S/C12H22O2S/c1-5-11(6-2)9-10-12(7-3,8-4)15(11,13)14/h9-10H,5-8H2,1-4H3

InChI Key

IDMDNDPPSRQPRF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(S1(=O)=O)(CC)CC)CC

Origin of Product

United States

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